N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}pyridine-3-carboxamide
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Overview
Description
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}pyridine-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with a thiophene group and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the thiophene group: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the pyridine carboxamide moiety: This step involves the reaction of the pyrazole-thiophene intermediate with a pyridine carboxylic acid derivative, often facilitated by a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions for bulk production.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Automation: Utilizing automated systems to control reaction parameters and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can facilitate reduction.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-{[1-methyl-3-(phenyl)-1H-pyrazol-5-yl]methyl}pyridine-3-carboxamide: Similar structure but with a phenyl group instead of a thiophene.
N-{[1-methyl-3-(furan-2-yl)-1H-pyrazol-5-yl]methyl}pyridine-3-carboxamide: Similar structure but with a furan ring instead of a thiophene.
Uniqueness
The presence of the thiophene ring in N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}pyridine-3-carboxamide imparts unique electronic properties, making it distinct from its analogs with phenyl or furan rings. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.
Properties
IUPAC Name |
N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-19-12(8-13(18-19)14-5-3-7-21-14)10-17-15(20)11-4-2-6-16-9-11/h2-9H,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBSFEVAWBLUEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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